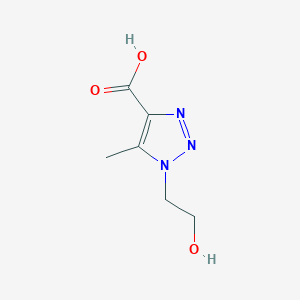
1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using an appropriate reagent such as sodium nitrite under acidic conditions to form the triazole ring. The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
2-Hydroxyethyl acrylate: Similar in structure but used primarily in polymer chemistry.
Uniqueness: 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H9N3O3 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-4-5(6(11)12)7-8-9(4)2-3-10/h10H,2-3H2,1H3,(H,11,12) |
InChIキー |
DRJWVFSDZHIJES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


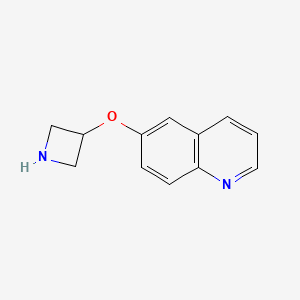
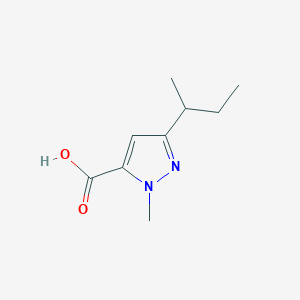
![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)

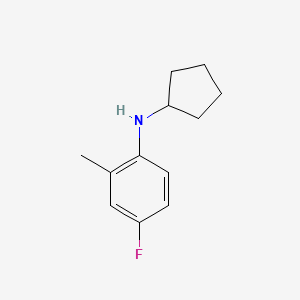


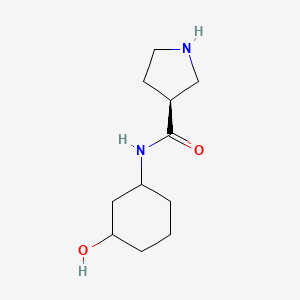


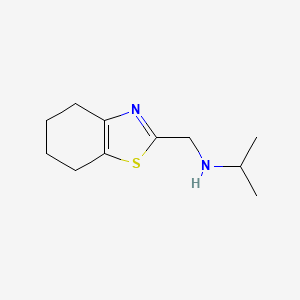
![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)
![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
